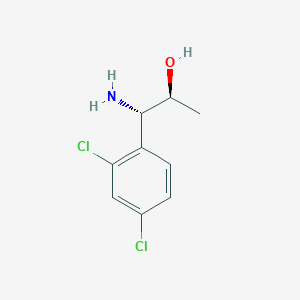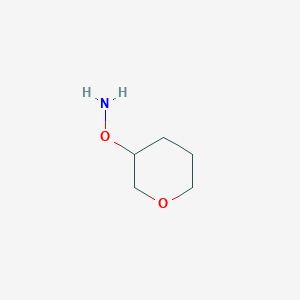
O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine: is an organic compound with the molecular formula C5H11NO2. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a tetrahydro-2H-pyran ring. This compound is known for its applications in organic synthesis, particularly in the reduction of aldehydes and ketones to their corresponding alcohols .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine typically involves the reaction of O-benzylhydroxylamine with dihydropyran in the presence of a catalyst such as hydrogen and sodium hydroxide. The reaction is carried out in ethanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine can undergo oxidation reactions to form oximes.
Reduction: It is commonly used as a reducing agent to convert aldehydes and ketones to their corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various halides or acid chlorides under basic conditions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine is used in organic synthesis for the reduction of aldehydes and ketones. It is also employed in the synthesis of various intermediates for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the mechanisms of enzyme-catalyzed reactions involving hydroxylamine derivatives. It is also used in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, including flavors, fragrances, and polymers .
Wirkmechanismus
The mechanism of action of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new bonds and the reduction of functional groups. The compound can also form stable intermediates with metal catalysts, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- O-(Tetrahydropyran-2-yl)hydroxylamine
- 2-(Aminooxy)tetrahydro-2H-pyran
Comparison: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and stability compared to other similar compounds. For example, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine has a different position of substitution, which can lead to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
O-(oxan-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c6-8-5-2-1-3-7-4-5/h5H,1-4,6H2 |
InChI-Schlüssel |
GNFPYJMGTRUNBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


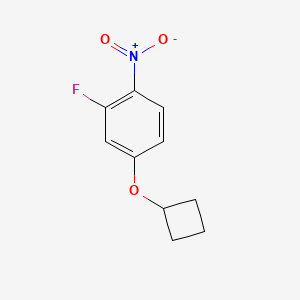
![2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13035899.png)
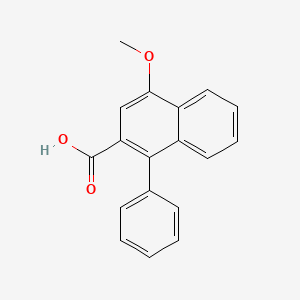
![1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035902.png)
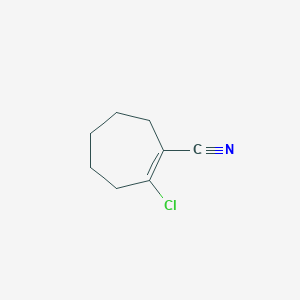

![(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035914.png)
![tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13035917.png)

![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
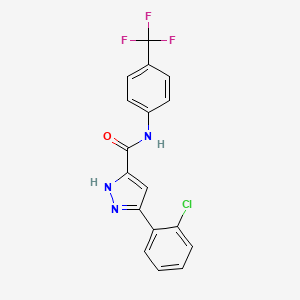

![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
